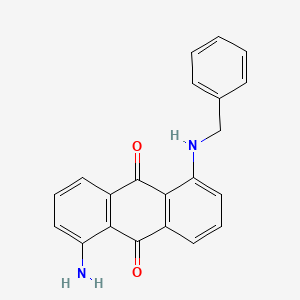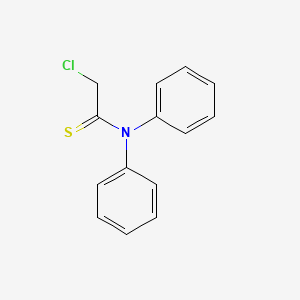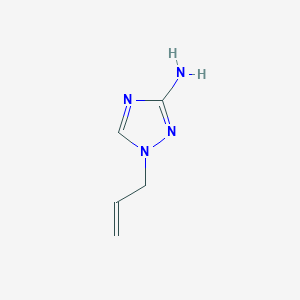
Benzene,1-nitro-3-(1-propenyl)-,(Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) attached to a benzene ring. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- typically involves the nitration of a suitable precursor, such as 1-propenylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions, such as temperature and concentration of reagents, need to be carefully controlled to achieve the desired (Z)- configuration.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenes or hydroxylamines.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research may explore its potential as a pharmacophore or its role in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1-nitro-3-(1-propenyl)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the propenyl group can undergo addition or substitution reactions. These interactions can modulate biological pathways and influence the compound’s effects.
類似化合物との比較
Similar Compounds
Benzene, 1-nitro-2-(1-propenyl)-, (Z)-: Similar structure but with the propenyl group in a different position.
Benzene, 1-nitro-3-(1-propenyl)-, (E)-: Same substituents but with the (E)- configuration.
Benzene, 1-nitro-3-(2-propenyl)-: Propenyl group attached at a different position on the benzene ring.
Uniqueness
Benzene, 1-nitro-3-(1-propenyl)-, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
1-nitro-3-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-7H,1H3/b4-2- |
InChIキー |
CIEWKRXAENFCEM-RQOWECAXSA-N |
異性体SMILES |
C/C=C\C1=CC(=CC=C1)[N+](=O)[O-] |
正規SMILES |
CC=CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


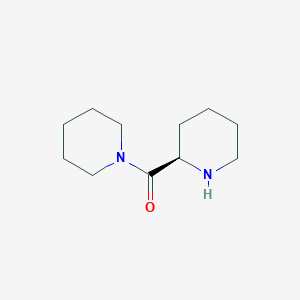
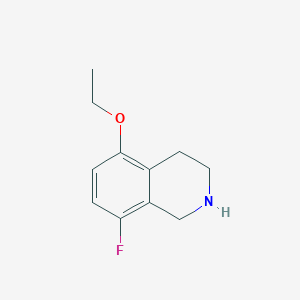

![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
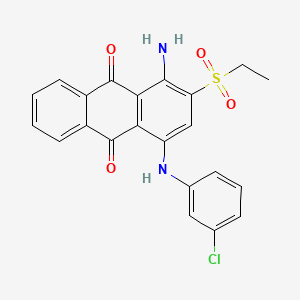
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
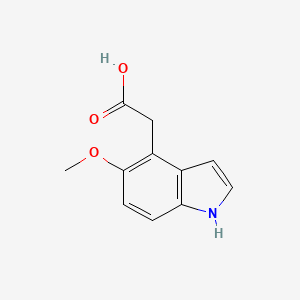


![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
